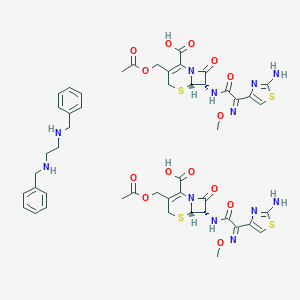![molecular formula C16H13ClN2OS B237900 N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]propanamide](/img/structure/B237900.png)
N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]propanamide, commonly known as BCA, is a benzothiazole derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. BCA has been found to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. In
作用机制
The mechanism of action of BCA is not fully understood, but it is thought to involve the inhibition of various signaling pathways that are involved in cancer cell growth and inflammation. BCA has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in the inflammatory response. BCA has also been found to inhibit the activity of AKT, a signaling pathway that is frequently activated in cancer cells.
Biochemical and Physiological Effects
BCA has been found to exhibit a wide range of biochemical and physiological effects. In addition to its anticancer, anti-inflammatory, and neuroprotective activities, BCA has also been found to exhibit antioxidant and antimicrobial activity. BCA has been shown to scavenge free radicals and to inhibit the growth of various bacterial and fungal species.
实验室实验的优点和局限性
One of the main advantages of BCA for lab experiments is its broad range of biological activities. BCA can be used in a variety of assays to study its effects on cancer cells, inflammation, and neuronal function. However, one limitation of BCA is its low solubility in water, which can make it difficult to work with in certain assays.
未来方向
There are several future directions for research on BCA. One area of focus is the development of more efficient synthesis methods to increase the yield of BCA. Another area of research is the exploration of the potential therapeutic applications of BCA in other disease models, such as cardiovascular disease and diabetes. Additionally, further studies are needed to elucidate the mechanism of action of BCA and to identify potential targets for its therapeutic activity.
合成方法
The synthesis of BCA involves the reaction of 3-chloro-4-fluoroaniline with 2-aminobenzothiazole in the presence of acetic acid and acetic anhydride. The resulting intermediate is then reacted with propanoic anhydride to yield BCA. The overall yield of this synthesis method is approximately 60%.
科学研究应用
BCA has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is its anticancer activity. BCA has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
In addition to its anticancer activity, BCA has also been found to exhibit anti-inflammatory and neuroprotective effects. BCA has been shown to reduce inflammation in animal models of arthritis and to protect against neuronal damage in models of Parkinson's disease and Alzheimer's disease.
属性
产品名称 |
N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]propanamide |
|---|---|
分子式 |
C16H13ClN2OS |
分子量 |
316.8 g/mol |
IUPAC 名称 |
N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]propanamide |
InChI |
InChI=1S/C16H13ClN2OS/c1-2-15(20)18-10-7-8-11(12(17)9-10)16-19-13-5-3-4-6-14(13)21-16/h3-9H,2H2,1H3,(H,18,20) |
InChI 键 |
IRYMXJIXEIOFQM-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC(=C(C=C1)C2=NC3=CC=CC=C3S2)Cl |
规范 SMILES |
CCC(=O)NC1=CC(=C(C=C1)C2=NC3=CC=CC=C3S2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



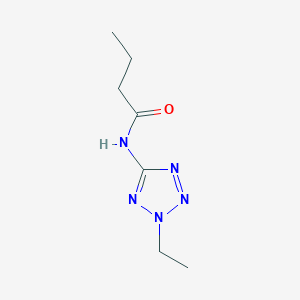
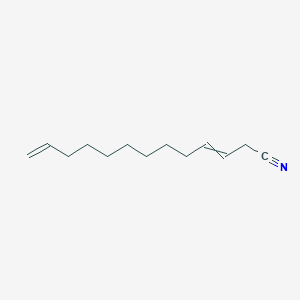
![3,5-dichloro-N-[(2-hydroxy-5-methylphenyl)carbamothioyl]-2-methoxybenzamide](/img/structure/B237824.png)
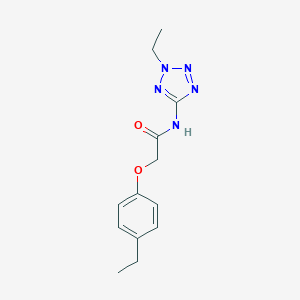
![5-bromo-2-methoxy-3-methyl-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B237835.png)
![4-ethyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B237839.png)
![N-({4-[5-(hydroxymethyl)furan-2-yl]phenyl}carbamothioyl)-1-benzofuran-2-carboxamide](/img/structure/B237849.png)
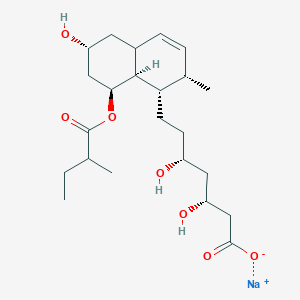
![3-methyl-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B237852.png)
![5-nitro-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)-2-furamide](/img/structure/B237864.png)
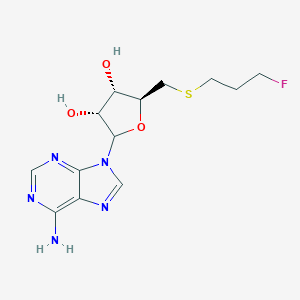
![2-(2-isopropyl-5-methylphenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide](/img/structure/B237870.png)
![2-(4-chlorophenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide](/img/structure/B237871.png)
